benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
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Overview
Description
(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a hydroxyphenyl group, a pyrrolidinyl group, and a methylcarbamate moiety. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a series of reactions including alkylation, reduction, and protection-deprotection strategies.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with benzyl chloroformate in the presence of a base such as triethylamine. This step forms the benzyl carbamate moiety.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
Chemistry
In chemistry, (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the carbamate moiety suggests that it may inhibit enzymes that hydrolyze carbamates, such as acetylcholinesterase.
Medicine
In medicine, (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of neurological disorders due to its potential enzyme inhibitory activity.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate involves the inhibition of specific enzymes. The carbamate moiety interacts with the active site of the enzyme, forming a covalent bond with the serine residue. This interaction prevents the enzyme from hydrolyzing its natural substrate, leading to the inhibition of enzyme activity. The molecular targets include enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl)(methyl)carbamate
- Benzyl (1-(4-hydroxyphenyl)-3-(piperidin-1-yl)propan-2-yl)(methyl)carbamate
- Benzyl (1-(4-hydroxyphenyl)-3-(morpholin-1-yl)propan-2-yl)(methyl)carbamate
Uniqueness
(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in different biological activities and applications.
Properties
IUPAC Name |
benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-23(22(26)27-17-19-7-3-2-4-8-19)20(16-24-13-5-6-14-24)15-18-9-11-21(25)12-10-18/h2-4,7-12,20,25H,5-6,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGXWIJHPRPNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)CN2CCCC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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